molecular formula C12H13N3O4S B2602357 2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole CAS No. 2309571-45-5

2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole

Cat. No.: B2602357
CAS No.: 2309571-45-5
M. Wt: 295.31
InChI Key: DXWABBPKENOBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, an azetidine ring, a sulfonyl group, and an imidazole ring

Mechanism of Action

    Mode of action

    The mode of action of imidazole derivatives can vary greatly depending on their specific structures and the targets they interact with. They can act by binding to their target proteins and modulating their activities .

    Biochemical pathways

    Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

    Pharmacokinetics

    The ADME properties of imidazole derivatives can also vary greatly depending on their specific structures. Generally, they are highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .

    Result of action

    The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, modulation of signal transduction pathways, and effects on cell growth and proliferation .

    Action environment

    The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach is to first synthesize the furan-2-carbonyl azetidine intermediate, which is then reacted with a sulfonylating agent to introduce the sulfonyl group. Finally, the imidazole ring is constructed through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: As a precursor for the production of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles, such as:

Uniqueness

The uniqueness of 2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials, drugs, and research tools .

Properties

IUPAC Name

furan-2-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-14-5-4-13-12(14)20(17,18)9-7-15(8-9)11(16)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWABBPKENOBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.